BenchChemオンラインストアへようこそ!

Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate

Medicinal Chemistry Structure-Activity Relationship Tetrahydroquinoline Derivatives

This tetrahydroquinoline derivative features a rare 6-carbamoyl-methyl benzoate linker, enabling novel SAR exploration vs. common sulfonamide/urea analogs. Its methyl ester allows facile acid hydrolysis, offering two-point SAR from one compound. Ideal for NF-κB inhibition screening, antifungal comparator studies (cf. flutolanil-superior chemotype), and CETP inhibitor pharmacology as a structurally distinct probe for freedom-to-operate. Procure to diversify your screening library with a unique linker topology.

Molecular Formula C25H22N2O4
Molecular Weight 414.461
CAS No. 1208378-49-7
Cat. No. B2549063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate
CAS1208378-49-7
Molecular FormulaC25H22N2O4
Molecular Weight414.461
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H22N2O4/c1-31-25(30)19-11-9-17(10-12-19)23(28)26-21-13-14-22-20(16-21)8-5-15-27(22)24(29)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28)
InChIKeyRPGDDUFYUXBTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate (CAS 1208378-49-7): Structural Classification and Baseline Characteristics for Procurement Decisions


Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate (CAS 1208378-49-7; molecular formula C₂₅H₂₂N₂O₄; MW 414.46 g/mol) is a synthetic small molecule belonging to the 1,2,3,4‑tetrahydroquinoline carboxamide class . The compound features a 1‑benzoyl‑tetrahydroquinoline core linked via a carbamoyl bridge at the 6‑position to a para‑substituted methyl benzoate moiety. This scaffold is structurally related to several biologically active tetrahydroquinoline derivatives that have been explored as NF‑κB inhibitors [1], CETP inhibitors [2], CRTH2 antagonists [3], and fungicidal agents [4]. The compound is listed by multiple commercial vendors at typical purities of 95%, with a catalog identifier of EVT-2686137 . It is important to note that this specific compound lacks direct, peer‑reviewed biological or pharmacological data; the evidence below therefore relies on class‑level inference and structural comparisons with closely related analogs.

Why Generic Substitution Fails for Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate (CAS 1208378-49-7): The Critical Role of Linker Chemistry and Substitution Topology


Within the 1‑benzoyl‑tetrahydroquinoline chemotype, apparently subtle modifications to the linker group at the 6‑position and the identity of the distal aromatic substituent can profoundly alter target engagement, selectivity profile, and physicochemical properties. For example, in a series of N‑substituted benzoyl‑tetrahydroquinolyl‑1‑carboxamides, the position of substituents on the benzoyl ring was found to be a decisive factor governing fungicidal potency; compound 5n exhibited EC₅₀ values of 3.44 and 2.63 mg/L against Valsa mali and Sclerotinia sclerotiorum respectively, outperforming the commercial fungicide flutolanil, whereas closely related regioisomers were substantially less active [1]. Similarly, tetrahydroquinoline‑based NF‑κB inhibitors show that the nature of the C6 substituent directly correlates with cytotoxicity (IC₅₀ values ranging from sub‑micromolar to >30 μM across a panel of cancer cell lines) [2]. The target compound couples the 1‑benzoyl‑tetrahydroquinoline core to a methyl terephthalate moiety through a carbamoyl linker – a combination not found in any commonly available analog. Generic replacement with a compound bearing a different linker (e.g., sulfonamide, urea, or direct amide) or a different ester substitution pattern would be expected to yield a distinct biological fingerprint, making such substitution scientifically unsound in the absence of direct comparative data [3].

Quantitative Differentiation Evidence for Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate (CAS 1208378-49-7) Versus Structural Analogs


Carbamoyl Linker at the 6-Position Differentiates This Compound from Sulfonamide, Urea, and Direct Amide Analogs

The target compound employs a carbamoyl (–NH–C(=O)–) linker connecting the tetrahydroquinoline 6‑amine to the methyl terephthalate moiety. In contrast, the structurally closest commercially available analogs use a sulfonamide linker (e.g., N‑(1‑benzoyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑5‑chloro‑2‑methoxy‑4‑methylbenzenesulfonamide, CAS 2868357‑11‑1) , a urea linker (e.g., 1‑(1‑benzoyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑3‑(4‑methoxyphenyl)urea, CAS 1203058‑39‑2) [1], or a direct benzamide linker (e.g., N‑(1‑benzoyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)‑4‑chlorobenzamide) . The carbamoyl group introduces distinct hydrogen‑bonding geometry, conformational flexibility, and metabolic susceptibility compared to sulfonamide and urea linkages. The methyl ester at the terminal phenyl ring serves as a potential prodrug handle that can be hydrolyzed in vivo to the corresponding carboxylic acid, a feature absent in the 4‑chlorobenzamide and 5‑chloro‑2‑methoxy‑4‑methylbenzenesulfonamide analogs [2]. These structural differences imply divergent target‑binding profiles, although no direct head‑to‑head comparative biological data are currently available in the peer‑reviewed literature for this specific compound.

Medicinal Chemistry Structure-Activity Relationship Tetrahydroquinoline Derivatives

Methyl Terephthalate Ester Substituent Confers Physicochemical Differentiation from Halogenated and Methoxy Aromatic Analogs

The target compound bears a para‑substituted methyl benzoate ester (methyl terephthalate) at the terminus of the carbamoyl linker, which is structurally and electronically distinct from the terminal groups found in comparator compounds. The closest analogs carry either a 4‑chlorophenyl group, a 4‑methoxyphenyl group, or a 5‑chloro‑2‑methoxy‑4‑methylphenyl group . The methyl ester moiety of the target compound contributes a hydrogen‑bond acceptor (the carbonyl oxygen) without adding a hydrogen‑bond donor, and it increases the calculated topological polar surface area (tPSA) relative to the chlorinated analogs. The ester also serves as a latent carboxylic acid, enabling potential pH‑dependent solubility modulation. While no experimentally measured logP or solubility values are available for the target compound, computational predictions for 1,2,3,4‑tetrahydroquinoline analogs of similar molecular weight (MW ~400–450 Da) suggest logP values in the range of 3.5–5.0 [1]. The replacement of the methyl benzoate ester with a carboxylic acid, a 4‑chlorophenyl, or a 4‑methoxyphenyl group would alter the molecule's hydrogen‑bonding capacity, lipophilicity, and ionization profile, any of which could impact membrane permeability, plasma protein binding, and metabolic stability.

Physicochemical Properties Drug-Likeness Tetrahydroquinoline SAR

1-Benzoyl Substitution on the Tetrahydroquinoline Core Distinguishes This Scaffold from 1-Sulfonyl and 1-Alkyl Analogs with Known Biological Activity Profiles

The N1‑benzoyl group on the tetrahydroquinoline core is a defining feature of the target compound. This substitution pattern differentiates it from tetrahydroquinoline derivatives bearing an N1‑sulfonyl group, such as methyl 4‑((1‑((4‑fluorophenyl)sulfonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl)carbamoyl)benzoate, which is described as possessing anticancer potential . In a systematic SAR study, Jo et al. demonstrated that the nature of the N1‑substituent on the tetrahydroquinoline scaffold was a critical determinant of NF‑κB inhibitory activity and cytotoxicity: compounds with N‑benzoyl groups exhibited IC₅₀ values ranging from approximately 1 to 30 μM across HCT116, A549, and MCF‑7 cancer cell lines, with the precise activity depending on the substitution pattern on the benzoyl ring [1]. Separately, tetrahydroquinoline derivatives with N‑benzoyl substitution have been claimed as CETP inhibitors in patents assigned to Bayer HealthCare AG, with certain analogs described as highly effective inhibitors [2]. The target compound's specific combination of N1‑benzoyl and 6‑carbamoyl‑methyl benzoate has not been evaluated in any of these published studies, representing a structurally distinct and unexplored combination.

Tetrahydroquinoline N-Substitution Biological Target Selectivity

The 6-Position Carbamoyl Substitution Topology Contrasts with 7-Position Substitution in the Closest Commercially Available Regioisomer

The target compound is substituted at the 6‑position of the tetrahydroquinoline ring system. A commercially available close analog, methyl 4‑((1‑((4‑fluorophenyl)sulfonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl)carbamoyl)benzoate, bears the carbamoyl‑benzoate moiety at the 7‑position instead, along with an N1‑(4‑fluorophenyl)sulfonyl group . Positional isomerism on the tetrahydroquinoline core can have a decisive impact on biological activity. In the fungicidal tetrahydroquinoline carboxamide series reported by Lei et al. (2016), the position of substituents on the aromatic ring was explicitly noted as playing an important role in determining fungicidal potency [1]. Similarly, in tetrahydroquinoline-based NF‑κB inhibitors, the substitution position on the quinoline ring was found to modulate both the potency and the selectivity of the compounds [2]. While no direct 6‑position versus 7‑position comparison is available for the specific carbamoyl‑benzoate series, the established positional sensitivity of tetrahydroquinoline SAR provides a strong rationale for considering these regioisomers as chemically and biologically distinct entities.

Regiochemistry Tetrahydroquinoline Positional Isomer Differentiation

Synthetic Accessibility via Acylation of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine Enables Library-Oriented Procurement Strategies

The target compound can be conceptually accessed through the acylation of 1‑benzoyl‑1,2,3,4‑tetrahydroquinolin‑6‑amine (CAS 857759‑22‑9) with methyl 4‑(chlorocarbonyl)benzoate or through coupling with monomethyl terephthalate. The amine precursor is commercially available from Sigma‑Aldrich (Catalog No. ENA458436542) with a specified purity of 95% and a melting point of 174–175 °C . This synthetic accessibility contrasts with analogs that require more complex multi‑step sequences or the use of less readily available intermediates. For instance, the sulfonamide analog (CAS 2868357‑11‑1) requires sulfonylation of the amine precursor with 5‑chloro‑2‑methoxy‑4‑methylbenzenesulfonyl chloride, and the urea analog (CAS 1203058‑39‑2) involves reaction with 4‑methoxyphenyl isocyanate . The relative simplicity of the carbamoyl‑forming acylation route, combined with the commercial availability of the key intermediate, makes the target compound an attractive choice for library synthesis and SAR exploration where a diverse set of 6‑substituted analogs is desired.

Synthetic Chemistry Chemical Procurement Tetrahydroquinoline Intermediates

Optimal Application Scenarios for Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate (CAS 1208378-49-7) Based on Structural Differentiation Evidence


Medicinal Chemistry Library Design Focused on Tetrahydroquinoline Scaffold Diversification at the 6-Position

The carbamoyl‑linked methyl benzoate at the 6‑position provides a chemically distinct entry in a tetrahydroquinoline‑focused compound library. When screening for novel biological activities within this scaffold class, the target compound offers a linker topology (carbamoyl) and terminal group (methyl terephthalate ester) not represented by the more common sulfonamide, urea, or direct amide analogs. The methyl ester can be hydrolyzed to the corresponding carboxylic acid under mild basic conditions, enabling a two‑point SAR exploration (ester vs. acid) from a single procurement. This compound is therefore best deployed in phenotypic or target‑based screening cascades where linker diversity is a key variable, complementing existing tetrahydroquinoline collections that are heavily weighted toward sulfonamide and urea derivatives [1][2].

NF-κB Pathway Inhibitor Hit Expansion and Lead Optimization

Published evidence demonstrates that 1‑benzoyl‑tetrahydroquinoline derivatives can act as potent NF‑κB inhibitors, with IC₅₀ values in the low micromolar range in HCT116, A549, and MCF‑7 cancer cell lines [1]. The target compound's unique combination of N1‑benzoyl and 6‑carbamoyl‑methyl benzoate substitution represents an unexplored region of chemical space within this pharmacophore. It is therefore suitable as a starting point for hit‑to‑lead optimization campaigns targeting the NF‑κB pathway, particularly where structural novelty is desired to secure intellectual property freedom‑to‑operate. The methyl ester prodrug handle may also offer pharmacokinetic advantages over direct carboxylic acid analogs, although this remains to be experimentally validated [2].

Fungicidal Tetrahydroquinoline Carboxamide Analog Screening in Agricultural Chemistry

The tetrahydroquinoline‑1‑carboxamide series reported by Lei et al. (2016) establishes a clear precedent for fungicidal activity within this scaffold class, with the most potent analog (compound 5n) achieving EC₅₀ values of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum – superior to the commercial fungicide flutolanil [1]. The target compound shares the 1‑benzoyl‑tetrahydroquinoline core with this series but differs in its 6‑carbamoyl substitution. It can therefore serve as a comparator compound in structure‑activity relationship studies aimed at understanding the role of the 6‑position substituent in modulating antifungal potency and selectivity. Procurement of this compound for agricultural chemistry screening programs is warranted when the goal is to map the fungicidal SAR landscape around the tetrahydroquinoline carboxamide chemotype.

CETP Inhibitor Pharmacology Studies Using Structurally Distinct Tetrahydroquinoline Chemotypes

Bayer HealthCare AG has claimed tetrahydroquinoline derivatives as highly effective CETP inhibitors for the treatment of cardiovascular disorders, including dyslipidemia and atherosclerosis [1]. The target compound features the core N1‑benzoyl‑tetrahydroquinoline scaffold present in certain exemplars of this patent family, combined with a unique 6‑carbamoyl‑methyl benzoate substituent not explicitly exemplified in the patent literature. It may therefore be useful as a structurally differentiated probe molecule in CETP inhibitor pharmacology studies, particularly in academic laboratories investigating novel chemotypes for reverse cholesterol transport modulation. Its procurement is most appropriate for exploratory pharmacology where structural novelty and patent landscape considerations are paramount [2].

Quote Request

Request a Quote for Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.